molecular formula C21H16ClN3O3S2 B2560175 N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886937-31-1

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2560175
CAS No.: 886937-31-1
M. Wt: 457.95
InChI Key: RXRICDOESAIETR-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a pyridine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common method includes the reaction of 6-chloro-1,3-benzothiazole with a suitable sulfonyl chloride in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with a pyridine derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-Chloro-N-[(1-methyl-1H-benzo[d]imidazol-2-yl)methyl]acetamide
  • N-(Benzofuran-3-yl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, enhances its reactivity and potential as an inhibitor of various enzymes .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S2/c1-30(27,28)19-8-3-2-7-16(19)20(26)25(13-15-6-4-5-11-23-15)21-24-17-10-9-14(22)12-18(17)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRICDOESAIETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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